molecular formula C14H18N4 B4066654 5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine

5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine

Cat. No. B4066654
M. Wt: 242.32 g/mol
InChI Key: ZFPARNSQMHQSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One area of research involving 5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine is the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, compounds with the dimethylaminoethyl phenyl pyrimidin moiety have been synthesized for their potential applications in medicinal chemistry, including antibacterial and antiviral activities. These efforts highlight the compound's versatility as a building block in organic synthesis, contributing to the development of novel therapeutic agents (Patel & Chikhalia, 2006).

Fluorescent Probes for CO2 Detection

Another significant application is in the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. Derivatives of this compound have been employed to create probes with aggregation-enhanced emission (AEE) features, offering a novel method for the selective, real-time, and quantitative detection of CO2. This application is particularly relevant for biological and medical applications, where accurate and timely monitoring of carbon dioxide levels is critical (Wang et al., 2015).

Anticancer Research

In the realm of anticancer research, derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their antitumor activity on human breast adenocarcinoma cells, with some compounds showing potent inhibitory activities. This research underscores the potential of these compounds in the development of new anticancer therapies (Abdellatif et al., 2014).

properties

IUPAC Name

5-[3-[1-(dimethylamino)ethyl]phenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-10(18(2)3)11-5-4-6-12(7-11)13-8-16-14(15)17-9-13/h4-10H,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPARNSQMHQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CN=C(N=C2)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.